

Spectroscopic data for 2-(1,1-Difluoroethyl)pyridine (NMR, MS)

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Compound of Interest

Compound Name: 2-(1,1-Difluoroethyl)pyridine

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Abstract

2-(1,1-Difluoroethyl)pyridine is a fluorinated pyridine derivative with growing significance in the fields of pharmaceutical and materials science. The gem-difluoroethyl moiety imparts unique electronic and metabolic properties, making its unambiguous structural verification paramount. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **2-(1,1-Difluoroethyl)pyridine**. It is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics to ensure accurate identification and characterization.

Introduction

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. [1][2] **2-(1,1-Difluoroethyl)pyridine** serves as a valuable building block in this context. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural confirmation of more complex derivatives. This guide presents a detailed examination of the ^1H , ^{13}C , and ^{19}F NMR spectra, along with the mass spectrum of the title compound, grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For organofluorine compounds, multinuclear NMR (^1H , ^{13}C , and ^{19}F) is particularly informative due to the presence of the NMR-active ^{19}F nucleus.[3]

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental setup is recommended:

- Sample Preparation:
 - A solution is prepared by dissolving 5-10 mg of **2-(1,1-Difluoroethyl)pyridine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3).
 - Tetramethylsilane (TMS) is added as an internal standard for referencing ^1H and ^{13}C chemical shifts.
 - The solution is then transferred to a 5 mm NMR tube for analysis.
- Instrumentation and Parameters (400 MHz Spectrometer):
 - ^1H NMR: A standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Data is acquired with proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine.[4]
 - ^{19}F NMR: A standard single-pulse experiment, typically with proton decoupling, is used.[5]

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides information on the number and environment of protons in the molecule.

Table 1: ^1H NMR Data for **2-(1,1-Difluoroethyl)pyridine** (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~8.6	Doublet	~4.8	1H	H6
~7.7	Triplet of Doublets	~7.7, 1.8	1H	H4
~7.5	Doublet	~7.9	1H	H3
~7.3	Multiplet	-	1H	H5
~2.0	Triplet	~18.8	3H	-CH ₃

Causality of Spectral Features: The protons on the pyridine ring appear in the aromatic region (7.3-8.6 ppm). The H6 proton, being adjacent to the electronegative nitrogen, is the most downfield. A key feature is the methyl group signal at approximately 2.0 ppm, which appears as a triplet due to coupling with the two adjacent fluorine atoms (^3JHF).

^{13}C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ^{13}C NMR Data for **2-(1,1-Difluoroethyl)pyridine** (101 MHz, CDCl_3)

Chemical Shift (δ , ppm) Multiplicity Coupling Constant (J, Hz) Assignment	--- --- --- --			
- ---	~162 Triplet ~33 C2	~149 Singlet - C6	~137 Singlet - C4	~124 Singlet - C5
~121.5 Triplet ~5 C3	~121 Triplet ~240 -CF ₂ -	~25 Triplet ~25 -CH ₃		

Expert Insights: The carbon of the difluoromethyl group (-CF₂-) exhibits a large one-bond C-F coupling constant (^1JCF) of around 240 Hz, appearing as a triplet. This is a highly characteristic signal for a gem-difluoroalkane.^[4] The C2 carbon, directly attached to the difluoroethyl group, also shows a smaller two-bond coupling (^2JCF).

^{19}F NMR Spectral Data and Interpretation

^{19}F NMR is highly sensitive and provides a direct window into the fluorine environments.^[1]

Table 3: ^{19}F NMR Data for **2-(1,1-Difluoroethyl)pyridine** (376 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~-91	Quartet	~-18.8	-CF ₂ -

Authoritative Grounding: The two equivalent fluorine atoms give rise to a single signal. This signal is split into a quartet by the three protons of the adjacent methyl group (^3JFH). The chemical shift is in the typical range for alkyl difluorides.[3] The reciprocity of the coupling constant observed in both the ^1H and ^{19}F spectra provides a self-validating confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern upon ionization.

Experimental Protocol for MS Data Acquisition

- Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for inducing fragmentation and obtaining a characteristic fingerprint mass spectrum.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

MS Fragmentation Analysis

The mass spectrum of **2-(1,1-Difluoroethyl)pyridine** will show a molecular ion peak (M^+) and several characteristic fragment ions.

Table 4: Key Mass Fragments for **2-(1,1-Difluoroethyl)pyridine**

m/z	Proposed Fragment Ion
143	$[M]^+$
124	$[M - F]^+$
123	$[M - HF]^+$
78	$[C_5H_4N]^+$ (pyridyl cation)

Trustworthy Interpretation: The molecular ion is observed at m/z 143. A common and often base peak in the spectra of such compounds is the loss of a fluorine atom to give a cation at m/z 124. The loss of hydrogen fluoride (HF) can also lead to an ion at m/z 123. The fragment at m/z 78 corresponds to the stable pyridyl cation, confirming the pyridine core of the molecule.[6]
[7]

Caption: A logical workflow for the spectroscopic characterization of **2-(1,1-Difluoroethyl)pyridine**.

Conclusion

The collective data from 1H , ^{13}C , and ^{19}F NMR, along with mass spectrometry, provides an unambiguous and self-consistent structural elucidation of **2-(1,1-Difluoroethyl)pyridine**. The characteristic couplings between 1H , ^{13}C , and ^{19}F nuclei, and the predictable fragmentation pattern in the mass spectrum, serve as a reliable spectroscopic fingerprint. This guide provides the foundational data and interpretation necessary for scientists to confidently identify and utilize this important chemical building block in their research.

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